4-(Dibromomethyl)picolinonitrile
Description
4-(Dibromomethyl)picolinonitrile (CAS: 153994-04-8) is a brominated pyridine derivative characterized by a dibromomethyl (-CHBr₂) substituent at the 4-position of the picolinonitrile scaffold (pyridine-2-carbonitrile). This compound is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research, though detailed studies on its specific biological or physicochemical properties are scarce in the literature .
Properties
CAS No. |
153994-04-8 |
|---|---|
Molecular Formula |
C7H4Br2N2 |
Molecular Weight |
275.931 |
IUPAC Name |
4-(dibromomethyl)pyridine-2-carbonitrile |
InChI |
InChI=1S/C7H4Br2N2/c8-7(9)5-1-2-11-6(3-5)4-10/h1-3,7H |
InChI Key |
LYJLYDJEYUQOQR-UHFFFAOYSA-N |
SMILES |
C1=CN=C(C=C1C(Br)Br)C#N |
Synonyms |
4-(DibroMoMethyl)picolinonitrile |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Isomers and Analogues
Positional Isomers: 6-(Dibromomethyl)picolinonitrile
The positional isomer 6-(dibromomethyl)picolinonitrile (CAS: 85148-97-6) shares the same molecular formula (C₇H₄Br₂N₂) but differs in the placement of the dibromomethyl group at the 6-position of the pyridine ring. This structural variation can significantly alter reactivity and electronic properties. For example:
Halogenated Methyl Picolinonitrile Analogues
Table 1: Comparison of Halogenated Methyl Picolinonitriles
- Reactivity : Brominated derivatives (Br) are generally more reactive than chlorinated (Cl) analogues due to weaker C-Br bonds, facilitating substitution reactions.
- Positional Effects: The 3-bromomethyl derivative () may exhibit steric hindrance compared to the 4-position, altering reaction pathways in organometallic chemistry.
Comparison with Brominated Furan-like Disinfection Byproducts (DBPs)
This compound shares the dibromomethyl (-CHBr₂) functional group with halogenated furanones like BMX-2 (3-Chloro-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone, CAS: N/A), a toxic disinfection byproduct (DBP) .
Table 2: Toxicity and Structural Comparison
- Structural Context: While BMX-2’s furanone ring enhances electrophilicity and mutagenicity, the pyridine-carbonitrile scaffold of this compound may reduce environmental persistence but limit direct carcinogenicity data.
Comparison with Other Picolinonitrile Derivatives
Pharmaceutical Derivatives
- Hydantoin Antagonists: Compounds like 5-(4-(hydroxymethyl)-4-methyl-5-oxo-3-phenyl-2-thioxoimidazolidin-1-yl)-3-(trifluoromethyl)picolinonitrile (19a, ) demonstrate how trifluoromethyl and heterocyclic substituents enhance receptor binding and metabolic stability compared to brominated analogues.
- Kinase Inhibitors: Derivatives in (e.g., compound 31) use picolinonitrile as a core for ATP-competitive inhibition, highlighting the scaffold’s versatility in medicinal chemistry.
PET Ligand Intermediates
Compounds such as 4-((4-chloro-5-((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-methylbenzyl)oxy)-2-formylphenoxy)methyl)picolinonitrile (3b, ) illustrate the use of picolinonitrile in positron emission tomography (PET) tracer development, where bromine substituents could influence lipophilicity and blood-brain barrier penetration .
Table 3: Key Physicochemical and Application Data
- Toxicity Gaps: Unlike BMX-2, this compound lacks carcinogenicity data, warranting further environmental and toxicological studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
